molecular formula C13H9N3O B5538954 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine

3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine

Cat. No. B5538954
M. Wt: 223.23 g/mol
InChI Key: MUWKXFLEESJMCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine often involves the formation of 1,2,4-oxadiazole rings, which can be achieved through several synthetic routes, including cyclization reactions involving amidoximes and carboxylic acids or their derivatives. For instance, the synthesis of 2,5-Bis[4-methyl-3-(pyridin-3-yl)phenyl]-1,3,4-oxadiazole involved the formation of one-dimensional chains via intermolecular π-π interactions, demonstrating the compound's ability to form complex structures through its synthetic process (Hou et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds often features a central oxadiazole ring flanked by various aromatic systems like phenyl and pyridine rings. These structures exhibit significant π-π interactions and can form polymorphic structures due to a balance of weak intermolecular interactions, as seen in studies of polymorphic structures of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones (Shishkina et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 1,2,4-oxadiazole derivatives can include nucleophilic substitutions, given the electron-deficient nature of the oxadiazole ring. The reactivity can be influenced by substituents on the phenyl and pyridine rings, leading to a variety of potential reactions and products. The study of compounds like 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine, synthesized under specific conditions, sheds light on the reactivity and potential chemical transformations of these molecules (Ershov et al., 2023).

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

In the realm of organic electronics, derivatives of 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine have been synthesized and utilized as electron-transporting and exciton-blocking materials for blue, green, and red phosphorescent OLEDs. The study by Shih et al. (2015) highlights the synthesis of m-terphenyl oxadiazole derivatives, showcasing their application in OLEDs which resulted in devices with reduced driving voltages, very high efficiency, and minimal efficiency roll-off. These materials, particularly PhOXD, exhibited ideal characteristics for electron-transportation in OLED devices across basic colors, achieving exceptional external quantum efficiencies (Cheng-Hung Shih et al., 2015).

Anticancer Agents

Another significant area of research involves the exploration of 1,2,4-oxadiazole derivatives as potential anticancer agents. Zhang et al. (2005) discovered novel apoptosis inducers through high-throughput screening assays, identifying compounds with activity against breast and colorectal cancer cell lines. These compounds, including derivatives of 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine, demonstrated the induction of apoptosis, highlighting their potential as anticancer agents (Han-Zhong Zhang et al., 2005).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular activities of 1,2,4-oxadiazole derivatives have also been explored. El-Azab et al. (2018) synthesized and evaluated the antimicrobial activity of compounds like 2-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine, indicating their potential as novel agents against various microbial strains. These studies provide insights into the structural factors influencing the antimicrobial efficacy of oxadiazole derivatives, offering a pathway for the development of new therapeutic agents (A. El-Azab et al., 2018).

properties

IUPAC Name

5-phenyl-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c1-2-5-10(6-3-1)13-15-12(16-17-13)11-7-4-8-14-9-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWKXFLEESJMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-3-(3-pyridyl)-1,2,4-oxadiazole

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